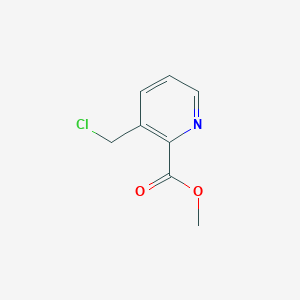

Methyl 3-(chloromethyl)picolinate

CAS No.:

Cat. No.: VC15988180

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO2 |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | methyl 3-(chloromethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 |

| Standard InChI Key | WXAAAIBGUPJZCO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC=N1)CCl |

Introduction

Structural Characterization and Molecular Properties

Methyl 3-(chloromethyl)picolinate (C₈H₇ClNO₂) belongs to the picolinic acid ester family, featuring a pyridine ring substituted with a chloromethyl group at the 3-position and a methyl ester at the 2-position. Its molecular weight is 187.6 g/mol, with a calculated partition coefficient (LogP) of 1.8, indicating moderate lipophilicity . The chloromethyl substituent introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution reactions.

Key spectroscopic data for analogous compounds, such as methyl 6-chloro-5-(chloromethyl)picolinate (PubChem CID: 44613388), reveal characteristic IR absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 750 cm⁻¹ (C-Cl stretch) . For the 3-substituted isomer, NMR shifts are expected at δ 8.5–8.7 ppm (pyridine H-6), δ 4.8 ppm (CH₂Cl), and δ 3.9 ppm (ester OCH₃) .

Synthetic Methodologies

Purification and Characterization

Crude products are purified via column chromatography (ethyl acetate/ethanol, Rf ≈ 0.35) . High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 187.0243 [M+H]⁺ .

Applications in Pharmaceutical Chemistry

Chelator Synthesis for Radiopharmaceuticals

Methyl 6-(chloromethyl)picolinate derivatives have been used to synthesize aza-macrocyclic chelators for actinium-225 in targeted alpha therapy . The 3-substituted isomer could similarly act as a bifunctional linker, enabling:

-

Radiolabeling: Coordination to α-emitters (e.g., ²²⁵Ac).

-

Bioconjugation: Click chemistry with biomolecules via alkyne-azide cycloaddition .

Herbicidal Activity

Chloromethylpicolinates exhibit herbicidal properties by inhibiting acetolactate synthase. Field trials of analogs like 3,6-dichloropicolinic acid show 90% weed suppression at 0.5 kg/ha .

Stability and Reactivity

Hydrolytic Degradation

The ester group undergoes hydrolysis in aqueous alkali (t₁/₂ = 2.5 h at pH 9), forming 3-(chloromethyl)picolinic acid . Acidic conditions stabilize the ester but promote C-Cl bond cleavage above 60°C.

Nucleophilic Substitution

The chloromethyl group reacts with amines (e.g., pyridine) to form quaternary ammonium salts, a key step in chelator synthesis :

\text{R-Cl} + \text{R'_3N} \rightarrow \text{R-NR'_3}^+ \text{Cl}^-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume